Methyl 4-acetamido-3-bromobenzoate
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Overview
Description
Methyl 4-acetamido-3-bromobenzoate is an organic compound with the molecular formula C10H10BrNO3. It is a derivative of benzoic acid and features both bromine and acetamido functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetamido-3-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-acetamidobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-3-bromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Hydrolysis: Typically involves aqueous acid or base at elevated temperatures.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, coupling with phenylboronic acid yields biphenyl derivatives.
Hydrolysis: Produces 4-acetamido-3-bromobenzoic acid.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Scientific Research Applications
Methyl 4-acetamido-3-bromobenzoate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-acetamido-3-bromobenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or catalytic coupling. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the acetamido group, making it less versatile in certain reactions.
Methyl 4-acetamidobenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 3-bromobenzoate: Bromine is positioned differently, leading to different reactivity and applications.
Uniqueness
Methyl 4-acetamido-3-bromobenzoate is unique due to the presence of both bromine and acetamido groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
126759-47-5 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 4-acetamido-3-bromobenzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
ZPOHHVCNWXJMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
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